molecular formula C22H27ClN2O5S B2966347 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922125-11-9

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2966347
CAS No.: 922125-11-9
M. Wt: 466.98
InChI Key: GXWROIYIONDQCZ-UHFFFAOYSA-N
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Description

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O5S and its molecular weight is 466.98. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors Research has developed novel classes of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, which are relevant for therapeutic applications. These compounds, produced through a ring-forming cascade, act as enzyme prosthetic groups when used as carbonic anhydrase inhibitors, highlighting the dual role of the primary sulfonamide functionality in both the construction of the [1,4]oxazepine ring and enzyme inhibition (Sapegin et al., 2018).

Photodynamic Therapy Studies on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitization mechanisms in the treatment of cancer (Pişkin et al., 2020).

GABA Uptake Inhibitors The synthesis and pharmacology of enantiomers of specific tetrahydrobenzo[b][1,4]oxazepines have provided insights into selective inhibitors of glial GABA uptake. These compounds show promise in enhancing the understanding of GABAergic neurotransmission and potentially treating related disorders (Falch et al., 1999).

Antiviral and Antifungal Activities Research into novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides has expanded the understanding of compounds with potential anti-HIV and antifungal activities. This underlines the utility of benzenesulfonamide derivatives in developing new therapeutic agents (Zareef et al., 2007).

Electrosynthesis and Spectroscopic Characterization Investigations into the electrosynthesis of soluble poly(2-methoxy-5-alkoxy paraphenylenes) have provided valuable insights into the synthesis and characterization of materials with potential applications in organic electronics, highlighting the versatility of sulfonamide derivatives in material science (Moustafid et al., 1991).

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-14(2)12-25-18-8-6-15(10-20(18)30-13-22(3,4)21(25)26)24-31(27,28)16-7-9-19(29-5)17(23)11-16/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWROIYIONDQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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